3-(4-Nitrophenyl)-4-phenyl-2-butanone
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Overview
Description
3-(4-Nitrophenyl)-4-phenyl-2-butanone is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-4-phenyl-2-butanone typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-4-phenyl-2-butanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Reduction: 3-(4-Aminophenyl)-4-phenyl-2-butanone.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(4-Nitrophenyl)-4-phenyl-2-butanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-4-phenyl-2-butanone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroacetophenone: Similar in structure but lacks the butanone backbone.
4-Nitrobenzaldehyde: Contains the nitrophenyl group but has an aldehyde functional group instead of a ketone.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but has a hydrazine functional group.
Uniqueness
3-(4-Nitrophenyl)-4-phenyl-2-butanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both nitrophenyl and phenyl groups attached to a butanone backbone allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H15NO3/c1-12(18)16(11-13-5-3-2-4-6-13)14-7-9-15(10-8-14)17(19)20/h2-10,16H,11H2,1H3 |
InChI Key |
UCJDPOUIQFIYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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